2-Fluoro-4-desfluoro Bicalutamide

Übersicht

Beschreibung

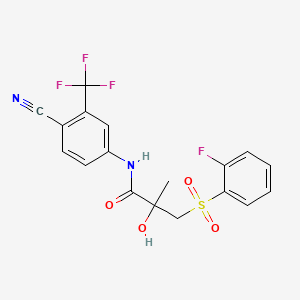

2-Fluoro-4-desfluoro Bicalutamide is a derivative and impurity of Bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer . This compound has a molecular formula of C18H14F4N2O4S and a molecular weight of 430.37 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4-desfluoro Bicalutamide involves multiple steps, starting from its precursor compounds. One common synthetic route involves the reaction of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide with various reagents under controlled conditions . The reaction conditions typically include the use of oxidizing agents and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using large reactors and continuous flow systems to achieve higher yields and purity .

Analyse Chemischer Reaktionen

2-Fluoro-4-desfluoro Bicalutamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Mechanism of Action:

2-Fluoro-4-desfluoro Bicalutamide functions as an antiandrogen by binding to androgen receptors, inhibiting the action of androgens like testosterone. This mechanism is crucial in the management of androgen-dependent cancers, particularly prostate cancer .

Combination Therapies:

The compound is often studied in combination with gonadotropin-releasing hormone agonists such as leuprolide or goserelin. This combination enhances therapeutic efficacy by reducing testosterone levels while blocking its action at the receptor level .

Research and Development

Analytical Chemistry:

this compound serves as an important reference standard in analytical chemistry for the quality control of Bicalutamide formulations. Its identification and quantification are critical for ensuring the purity and efficacy of pharmaceutical products .

Case Study: Synthesis and Characterization

A recent study focused on the synthesis of various deshydroxy Bicalutamide derivatives, including this compound. Researchers evaluated its activity as an androgen receptor antagonist, demonstrating promising results that warrant further investigation into its therapeutic potential .

Toxicological Studies

Safety Profile:

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are essential for understanding potential adverse effects and ensuring patient safety during clinical use. The compound's toxicity mechanisms are being explored to identify any risks associated with long-term exposure .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-desfluoro Bicalutamide is similar to that of Bicalutamide. It acts as a competitive inhibitor of androgen receptors, blocking the binding of dihydrotestosterone and testosterone . This inhibition prevents the stimulation of cell growth in androgen-dependent tissues, such as the prostate . The molecular targets involved include the androgen receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-desfluoro Bicalutamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

Bicalutamide: The parent compound, used as an anti-androgen therapy for prostate cancer.

Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.

Nilutamide: A non-steroidal anti-androgen with a similar mechanism of action.

Compared to these compounds, this compound has unique structural features, such as the presence of a fluorine atom, which may influence its binding affinity and pharmacokinetic properties .

Biologische Aktivität

2-Fluoro-4-desfluoro Bicalutamide is a derivative of bicalutamide, an antiandrogen used primarily in the treatment of prostate cancer. This compound has garnered interest due to its potential biological activity and mechanisms of action, particularly as an androgen receptor antagonist. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound retains the core structure of bicalutamide but features modifications that may influence its pharmacological properties. The chemical structure is crucial in determining its interaction with androgen receptors and other biological targets.

| Property | Value |

|---|---|

| Chemical Formula | CHFNOS |

| Molecular Weight | 372.37 g/mol |

| CAS Number | 1159977-36-2 |

The primary mechanism by which this compound exerts its biological activity is through the inhibition of androgen receptors (AR). By binding to these receptors, it prevents the action of androgens like testosterone and dihydrotestosterone (DHT), which are critical for the growth of prostate cancer cells.

Comparison with Bicalutamide

Bicalutamide and its derivatives, including this compound, exhibit varying degrees of potency and efficacy against AR. Research indicates that while bicalutamide effectively inhibits AR activation, modifications such as fluorination can enhance or alter this effect.

In Vitro Studies

In vitro studies have demonstrated that this compound has a significant inhibitory effect on androgen receptor-mediated transcriptional activity. This was evidenced by assays measuring luciferase reporter gene expression in prostate cancer cell lines treated with varying concentrations of the compound.

| Study Type | Findings |

|---|---|

| Androgen Receptor Binding | High affinity for AR compared to flutamide |

| Transcriptional Activity | Reduced PSA (prostate-specific antigen) levels in treated cells |

In Vivo Studies

Animal studies have shown promising results regarding tumor growth inhibition. Mice implanted with prostate cancer cells and treated with this compound exhibited reduced tumor sizes compared to control groups.

Case Studies

- Long-term Control of Prostate Cancer : A notable case involved a patient with advanced prostate cancer who underwent treatment with bicalutamide followed by a switch to flutamide after initial therapy failure. This case highlighted the importance of switching antiandrogens, suggesting that derivatives like this compound could also play a role in long-term management strategies for castration-resistant prostate cancer .

- Clinical Trials : A randomized trial comparing bicalutamide and flutamide showed equivalent time to progression, suggesting that modifications in the chemical structure could yield similar therapeutic outcomes while potentially reducing side effects associated with traditional therapies .

Research Findings

Recent studies have focused on the synthesis of new derivatives based on bicalutamide's structure, aiming to enhance efficacy and reduce adverse effects. The design of these compounds often involves altering functional groups to improve receptor affinity and specificity .

Eigenschaften

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)15-5-3-2-4-14(15)19)16(25)24-12-7-6-11(9-23)13(8-12)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUWHKCCUUFPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116931 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-36-2 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-4-DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1DYX669ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.